3,5-Dibromo-2-iodobenzotrifluoride
Overview
Description
3,5-Dibromo-2-iodobenzotrifluoride is an organic compound with the molecular formula C7H2Br2F3I and a molecular weight of 429.8 . It is used as an intermediate in organic synthesis and pharmaceuticals .
Molecular Structure Analysis
The InChI code for 3,5-Dibromo-2-iodobenzotrifluoride is 1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3,5-Dibromo-2-iodobenzotrifluoride is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis of Derivatives
- Synthesis Precursor : 1,2-Dibromobenzenes, including derivatives like 1,2-Dibromo-3-iodobenzene and 2,3-Dibromo-1,4-diiodobenzene, are valuable in synthesizing various organic transformations, especially in reactions involving the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Chemical Structure and Reactions
- Organometallic Methods : Modern organometallic methods have enabled the transformation of materials like 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, demonstrating the flexibility and utility of these methods in chemical synthesis (Schlosser & Heiss, 2003).
- Spin–Spin Coupling Constants : Studies on the spin–spin coupling constants in derivatives of benzotrifluoride, such as 2-amino-3,5-dibromobenzotrifluoride, provide insights into the mechanisms transmitting nuclear spin state information in these compounds (Schaefer, Marat, Peeling, & Veregin, 1983).
Molecular Dynamics and Simulation
- Molecular Dynamics Simulation : The absorption behavior and inhibition mechanisms on metal surfaces in aqueous solutions of 3,5-dibromo derivatives have been investigated using molecular dynamics simulations. This includes studying the effects of interaction energy, radial distribution function, and self-diffusion coefficient (Xie Siwei et al., 2015).
Biochemical Applications
- Synthesis of BODIPY Dyes : The reactivity of 3,5-dibromo tetrafluorobenzo-fused BODIPY under nucleophilic substitution and Pd(0)-catalyzed cross-coupling reaction conditions has been explored for potential applications in medicine and materials (Savoldelli et al., 2018).
Photophysical Properties
- Photophysical Characterization : The effect of perfluorination on photophysical properties was examined in fluorinated benzene compounds, highlighting the impact of molecular structure on the photophysical behavior of these compounds (Krebs & Spanggaard, 2002).
Safety And Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1,5-dibromo-2-iodo-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXCGSAPOMUSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-iodobenzotrifluoride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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